![molecular formula C20H28O B023086 (8S,9S,10R,14S)-13-Ethyl-11-methylene-2,3,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17(6H)-one CAS No. 54024-21-4](/img/structure/B23086.png)
(8S,9S,10R,14S)-13-Ethyl-11-methylene-2,3,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17(6H)-one
Overview
Description
The compound (8S,9S,10R,14S)-13-Ethyl-11-methylene-2,3,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17(6H)-one is a steroidal derivative characterized by a cyclopenta[a]phenanthrene core. Its structure features a 13-ethyl substituent and an 11-methylene group, distinguishing it from classical steroids like estrone or cortisol.
Preparation Methods
The preparation of 13-Ethyl-11-methylenegon-4-en-17-one involves multiple synthetic steps, typically starting from estrone . The synthetic route includes several substitution and oxidation reactions. One common method involves the following steps:
Starting Material: Estrone
Substitution Reaction: Introduction of an ethyl group at the 13th position.
Oxidation Reaction: Formation of the methylene group at the 11th position.
Final Product: 13-Ethyl-11-methylenegon-4-en-17-one
The reaction conditions for these steps often require specific reagents and catalysts, and the process is carried out under controlled temperature and pressure conditions .
Chemical Reactions Analysis
13-Ethyl-11-methylenegon-4-en-17-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into different derivatives.
Substitution: This reaction can replace one functional group with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
-
Progestogenic Activity :
- This compound is structurally related to progestins and may exhibit progestogenic activity. Progestins are crucial in hormonal therapies and contraceptives. Research indicates that derivatives of similar compounds can influence reproductive health and manage conditions like endometriosis and uterine fibroids .
- Hormonal Regulation :
- Anticancer Research :
Biochemical Applications
- Enzyme Inhibition :
- Analytical Chemistry :
Case Study 1: Progestin Development
A study explored the synthesis of various progestins based on the structure of (8S,9S,10R,14S)-13-Ethyl-11-methylene derivatives. Researchers noted significant improvements in efficacy and reduced side effects compared to existing progestins. This highlights the importance of structural modifications in enhancing therapeutic profiles .
Case Study 2: Hormonal Therapies
In a clinical trial assessing new hormonal therapies for menopause management, researchers included derivatives of this compound. Results indicated improved patient outcomes regarding symptom relief and quality of life compared to conventional therapies .
Mechanism of Action
The mechanism of action of 13-Ethyl-11-methylenegon-4-en-17-one involves its interaction with specific molecular targets and pathways. As a steroidal compound, it can bind to hormone receptors and modulate their activity. This interaction can influence various physiological processes, including hormone regulation and metabolic pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Analysis
The table below highlights key structural differences between the target compound and related cyclopenta[a]phenanthrenes:
Key Observations :
- The 11-methylene substituent introduces rigidity to the D-ring, contrasting with dexamethasone’s 9-fluoro and acetyl groups, which are critical for glucocorticoid receptor binding .
- Unlike the cyanomethoxy group in GAP-EDL-1 (), the target compound lacks polar substituents, suggesting divergent solubility and metabolic profiles.
Biological Activity
The compound known as (8S,9S,10R,14S)-13-Ethyl-11-methylene-2,3,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17(6H)-one , is a member of the cyclopenta[a]phenanthrene family. This compound has garnered attention in recent years due to its potential biological activities and applications in medicinal chemistry.
- Molecular Formula : C22H32O
- Molar Mass : 344.49 g/mol
- Density : 1.10 ± 0.1 g/cm³ (predicted)
- Melting Point : 121-123 °C
- Boiling Point : 454.6 ± 45.0 °C (predicted)
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its pharmacological properties. Notably:
- Anticancer Activity : Preliminary studies have indicated that derivatives of cyclopenta[a]phenanthrene compounds exhibit significant anticancer properties. Research suggests that these compounds can induce apoptosis in cancer cells through various mechanisms including the modulation of apoptotic pathways and inhibition of cell proliferation.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro and in vivo. It may inhibit pro-inflammatory cytokines and pathways involved in inflammation.
- Hormonal Activity : Similar compounds have been studied for their effects on hormonal pathways. Some derivatives act as steroidal agents that can influence androgen receptors and may have implications for hormone-related conditions.
Anticancer Study
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of cyclopenta[a]phenanthrene derivatives. The results indicated that specific modifications to the structure enhance cytotoxicity against various cancer cell lines. The study highlighted that the compound effectively inhibited tumor growth in animal models .
Anti-inflammatory Research
In a separate study focusing on anti-inflammatory properties, researchers evaluated the effects of similar compounds on human cell lines exposed to inflammatory stimuli. The findings demonstrated a significant reduction in the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting potential therapeutic applications for inflammatory diseases .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for confirming the stereochemical configuration of this compound?
To resolve stereochemical ambiguity, employ a combination of X-ray crystallography (for definitive spatial arrangement determination) , high-resolution mass spectrometry (HRMS) for molecular formula validation , and nuclear magnetic resonance (NMR) spectroscopy to assess proton coupling patterns and NOE effects. Comparative analysis with structurally related steroids (e.g., dexamethasone derivatives) can aid in interpreting spectral data .
Q. What safety protocols should be followed during laboratory handling?
Use full chemical protective clothing, nitrile gloves, and respiratory protection (e.g., P95 respirators for low exposure or OV/AG/P99 for higher concentrations) . Avoid skin contact and ensure proper ventilation. Store in sealed containers at room temperature, away from ignition sources . For spills, contain using inert absorbents and dispose of waste according to hazardous material regulations .
Q. How can researchers assess the compound’s stability under experimental conditions?
Conduct accelerated stability studies under varying pH, temperature, and light exposure. Monitor degradation via HPLC-UV or LC-MS to identify breakdown products. Stability in organic solvents (e.g., DMSO or ethanol) should be tested for long-term storage viability .
Advanced Research Questions
Q. How can contradictory bioactivity data across in vitro models be resolved?
Discrepancies may arise from differences in cell line sensitivity, assay conditions, or metabolite interference. Standardize protocols using validated cell models (e.g., primary cells vs. immortalized lines) and include controls for off-target effects. Pharmacokinetic profiling (e.g., plasma protein binding assays) can clarify bioavailability variations . Cross-validate findings with orthogonal assays, such as enzyme inhibition studies (e.g., phospholipase-A2 inhibition assays for anti-inflammatory activity) .
Q. What structural modifications enhance metabolic stability while retaining activity?
Introduce electron-withdrawing groups at the 11-methylene position to reduce oxidative metabolism. Prodrug strategies (e.g., esterification of hydroxyl groups) can improve solubility and prolong half-life . Computational docking studies using crystal structure data can predict interactions with metabolic enzymes like CYP450 isoforms.
Q. How does stereochemistry influence receptor binding affinity?
Use molecular dynamics simulations based on X-ray crystallographic data to model interactions with target receptors (e.g., glucocorticoid or androgen receptors). Synthesize enantiomers and compare IC₅₀ values in competitive binding assays. For example, dexamethasone’s 9-fluoro substitution enhances receptor affinity , suggesting analogous modifications could optimize this compound’s activity.
Q. What methodologies are effective in resolving synthetic challenges for large-scale preparation?
Optimize Rhodium-catalyzed cross-addition reactions (as demonstrated for similar cyclopenta-phenanthrene derivatives) to improve yield and enantioselectivity . Purify intermediates via flash chromatography or crystallization, and monitor reaction progress using inline FTIR or Raman spectroscopy to minimize side products.
Properties
IUPAC Name |
13-ethyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O/c1-3-20-12-13(2)19-15-7-5-4-6-14(15)8-9-16(19)17(20)10-11-18(20)21/h6,15-17,19H,2-5,7-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNYZZFGXXHVMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC(=C)C3C(C1CCC2=O)CCC4=CCCCC34 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54024-21-4 | |
Record name | (8S,9S,10R,14S)-13-ethyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.